An In-depth Technical Guide to the Core Properties of Octahydro-1H-pyrido[1,2-a]pyrazine
An In-depth Technical Guide to the Core Properties of Octahydro-1H-pyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-1H-pyrido[1,2-a]pyrazine, a saturated bicyclic diamine, serves as a pivotal scaffold in medicinal chemistry. Its rigid conformational structure and the strategic placement of its nitrogen atoms make it an attractive framework for the design of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of the octahydro-1H-pyrido[1,2-a]pyrazine core, including its physicochemical characteristics, spectral data, and synthesis. A significant focus is placed on the pharmacological relevance of its derivatives, particularly as antagonists of the μ-opioid receptor. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and development in this area.
Chemical and Physical Properties
Octahydro-1H-pyrido[1,2-a]pyrazine, also known by its synonym 1,4-diazabicyclo[4.4.0]decane, is a heterocyclic organic compound. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| CAS Number | 4430-75-5 | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid at room temperature. | |
| Boiling Point | 218.0 ± 8.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 93.7 ± 9.4 °C | [1] |
| Melting Point | Data not available for the parent compound. | |
| Solubility | Data not available. Expected to be soluble in polar organic solvents. | |
| pKa | Not explicitly stated. The presence of two amine groups suggests it will be basic. | |
| XLogP3 | 1.0 | [1] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the methylene and methine protons of the bicyclic ring system. The chemical shifts will be influenced by the proximity to the nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms of the saturated ring system. The carbons bonded to nitrogen will appear more downfield (higher ppm) compared to the other aliphatic carbons.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of octahydro-1H-pyrido[1,2-a]pyrazine is expected to be characterized by the following absorption bands:
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C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
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N-H stretching: If the secondary amine is not substituted, a weak to medium band may be observed in the 3300-3500 cm⁻¹ region.
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C-N stretching: Absorptions in the 1000-1250 cm⁻¹ region.
2.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern will be characteristic of the bicyclic amine structure, with common fragmentation pathways involving the loss of alkyl radicals adjacent to the nitrogen atoms.
Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine
A general synthetic approach to the octahydro-1H-pyrido[1,2-a]pyrazine core involves the cyclization of appropriate piperidine-based precursors. A representative synthesis workflow is depicted below.
Caption: A generalized workflow for the synthesis of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold.
3.1. Detailed Experimental Protocol: A Serendipitous One-Pot Synthesis
An unexpected one-pot synthesis of a derivative, (octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol, has been reported, which provides a route to the core structure.[3]
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Materials: 4,8-Dibenzyl-6-nitro-1,4,8-triazabicyclo[4.4.1]undecane, palladium on carbon (10%), methanol.
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Procedure:
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A solution of 4,8-dibenzyl-6-nitro-1,4,8-triazabicyclo[4.4.1]undecane in methanol is subjected to hydrogenation in the presence of 10% palladium on carbon.
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The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature until the starting material is consumed (monitored by TLC).
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Upon completion, the catalyst is removed by filtration.
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The solvent is evaporated under reduced pressure to yield the crude product.
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Purification is achieved by column chromatography on silica gel.
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Pharmacological Significance: μ-Opioid Receptor Antagonism
Derivatives of octahydro-1H-pyrido[1,2-a]pyrazine have been extensively investigated as potent and selective antagonists of the μ-opioid receptor.[4] The μ-opioid receptor is a G-protein coupled receptor (GPCR) that mediates the effects of opioid analgesics like morphine. Antagonists of this receptor are of significant interest for the treatment of opioid overdose, constipation induced by opioids, and potentially for the management of substance abuse disorders.
4.1. μ-Opioid Receptor Signaling Pathway
The binding of an agonist to the μ-opioid receptor initiates a signaling cascade that leads to the modulation of neuronal excitability. Antagonists, such as derivatives of octahydro-1H-pyrido[1,2-a]pyrazine, block this pathway.
Caption: The signaling cascade initiated by μ-opioid receptor activation and its inhibition by antagonists.
Experimental Protocols for Biological Evaluation
5.1. Radioligand Binding Assay for μ-Opioid Receptor Affinity
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the μ-opioid receptor using a competitive radioligand binding assay.[5][6][7][8]
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Objective: To determine the binding affinity (Ki) of a test compound for the human μ-opioid receptor.
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Materials:
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Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).
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Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
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Test Compound: Octahydro-1H-pyrido[1,2-a]pyrazine derivative.
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Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Filtration Apparatus: A cell harvester with glass fiber filters.
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Scintillation Counter.
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Procedure:
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Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
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Assay Setup: In a 96-well plate, add the following components in triplicate:
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Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.
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Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
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Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
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Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
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Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
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Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Conclusion
The octahydro-1H-pyrido[1,2-a]pyrazine scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the realm of opioid receptor modulation. This technical guide has provided a foundational understanding of its core properties, synthesis, and pharmacological relevance. The detailed experimental protocols are intended to empower researchers to further explore the potential of this versatile heterocyclic system in drug discovery and development. Further investigation into the specific physical properties of the parent compound and the exploration of its derivatives for other biological targets are warranted.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
